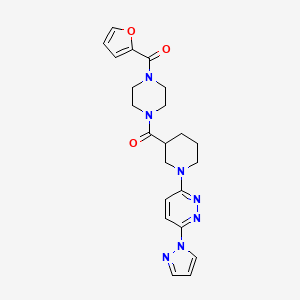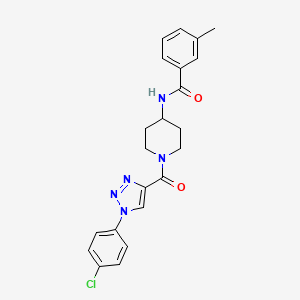![molecular formula C20H21N5O B2759077 8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2191266-38-1](/img/structure/B2759077.png)
8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a benzoyl group, a triazole ring, and an azabicyclo[3.2.1]octane structure .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and triazole rings are heterocyclic, meaning they contain atoms other than carbon in the ring (nitrogen in this case). The azabicyclo[3.2.1]octane structure is a type of bicyclic compound, meaning it contains two fused rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrrole ring is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions. The triazole ring can act as a nucleophile in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of nitrogen in the pyrrole and triazole rings might increase the compound’s polarity, affecting its solubility in different solvents .科学的研究の応用
Mass Spectral Fragmentation Study
The mass spectral behavior of similar compounds, such as (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes, has been studied. This study involved analyzing fragmentation patterns under different ionization conditions, revealing insights into the structural aspects and stability of such bicyclic compounds (Jiaxi Xu & G. Zuo, 2003).
Charge Transfer Rates in Benzo-Annulated Bicyclo[2.2.2]octanes
Research on benzo-annulated bicyclo[2.2.2]octanes, which share structural similarities with 8-azabicyclo[3.2.1]octane derivatives, has provided insights into electron transfer rates. This study highlighted the role of sigma-systems in charge transfer, which could be relevant for understanding the electronic properties of 8-azabicyclo[3.2.1]octane derivatives (R. Goldsmith et al., 2008).
Crystal Structures of N-Benzoyl Derivatives
A study on the crystal structures of N-benzoyl derivatives of similar bicyclic compounds, including 8-oxa-6-azabicyclo[3.2.1]octan-7-one, provides valuable information on the molecular configurations and potential reactivity of these structures (T. Yamane et al., 1992).
Synthesis of Azabicyclo[3.2.1]octane Derivatives
Research on the synthesis of azabicyclo[3.2.1]octane derivatives, including methodologies like oxidative Mannich reactions, offers insight into synthetic pathways that could be relevant for the production of 8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (Hanbyeol Jo et al., 2018).
Enantioselective Synthesis of Tropanes
Studies on the rhodium-catalyzed enantioselective synthesis of tropanes, which are closely related to azabicyclo[3.2.1]octanes, can provide a framework for understanding the synthesis of enantiomerically pure derivatives of 8-azabicyclo[3.2.1]octane (R. P. Reddy & H. Davies, 2007).
特性
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(15-3-5-16(6-4-15)23-10-1-2-11-23)25-17-7-8-18(25)14-19(13-17)24-12-9-21-22-24/h1-6,9-12,17-19H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEBKYVJHLJXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)N4C=CC=C4)N5C=CN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2758994.png)

![N-(2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2758998.png)
![2-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2759000.png)
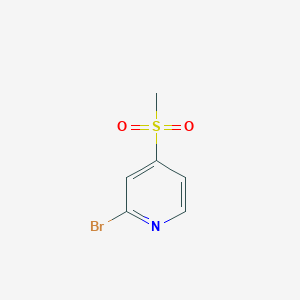
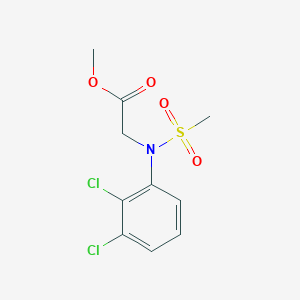
![6-[3-(dimethylamino)acryloyl]-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B2759005.png)
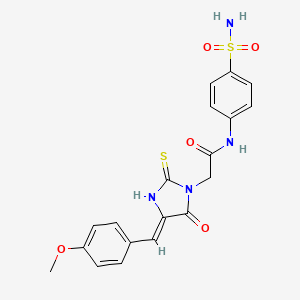
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-phenylquinoline-4-carboxamide](/img/structure/B2759007.png)
![2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2759009.png)
![3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
